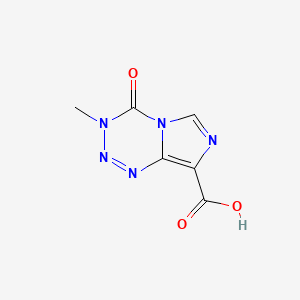

Temozolomide Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O3/c1-10-6(14)11-2-7-3(5(12)13)4(11)8-9-10/h2H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTMIOYTNALQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N2C=NC(=C2N=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150614 | |

| Record name | Temozolomide acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113942-30-6 | |

| Record name | Temozolomide acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113942306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temozolomide acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-4-Oxoimidazo[5,1-d][1,2,3,5]Tetrazine-8-Carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEMOZOLOMIDE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M35A7FW55W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide to the Synthesis of Temozolomide and its Carboxylic Acid Analogue

This document provides an in-depth technical guide for the synthesis of the chemotherapeutic agent Temozolomide (B1682018) (TMZ) and its related carboxylic acid analogue, 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][3][4]tetrazine-8-carboxylic acid. The protocols detailed herein are intended for researchers, scientists, and drug development professionals. This guide covers both the classical synthesis route for Temozolomide and a more recent, safer alternative that avoids hazardous intermediates.

Overview of Synthetic Strategies

Temozolomide, chemically known as 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][3][4]tetrazine-8-carboxamide, is a crucial oral alkylating agent used in the treatment of brain tumors.[5] Its synthesis traditionally begins with the precursor 5-aminoimidazole-4-carboxamide (B1664886) (AICA).

The classical and most cited synthesis involves the diazotization of AICA to form the unstable intermediate 5-diazo-1H-imidazole-4-carboxamide, followed by cyclization with the highly toxic methyl isocyanate.[1][6] The significant hazards associated with both the diazo intermediate and methyl isocyanate have driven the development of safer alternative pathways.[1][3][5]

This guide will detail two primary protocols for Temozolomide synthesis:

-

Protocol 1: Classical Synthesis via Diazotization and Cyclization.

-

Protocol 2: Alternative Safer Synthesis via a Hydrazine Intermediate.

Additionally, a protocol for the synthesis of the main carboxylic acid metabolite of Temozolomide will be presented.

Protocol 1: Classical Synthesis of Temozolomide

This pathway involves two main steps: the conversion of 5-amino-1H-imidazole-4-carboxamide (AICA) to 5-diazo-1H-imidazole-4-carboxamide, and its subsequent cyclization with methyl isocyanate to yield Temozolomide.[1][3]

Step 1: Synthesis of 5-Diazo-1H-imidazole-4-carboxamide

-

Prepare a solution of 5-amino-1H-imidazole-4-carboxamide in an acidic aqueous medium.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the low temperature and stirring vigorously.

-

Continue stirring for 1-2 hours after the addition is complete.

-

The resulting precipitate, 5-diazo-1H-imidazole-4-carboxamide, is isolated by filtration.

Step 2: Synthesis of Temozolomide

-

Suspend the isolated 5-diazo-1H-imidazole-4-carboxamide in dichloromethane (B109758) (CH₂Cl₂).

-

Add methyl isocyanate to the suspension.

-

Stir the mixture at room temperature. The reaction is known to be very slow, potentially requiring up to 20 days for completion.[1][6]

-

Monitor the reaction progress using a suitable analytical method (e.g., HPLC or TLC).

-

Upon completion, the product, Temozolomide, can be isolated by filtration and purified by recrystallization.

Protocol 2: Alternative Safer Synthesis of Temozolomide

This improved three-step process avoids the isolation of the hazardous diazo intermediate and the use of methyl isocyanate, making it more suitable for larger-scale synthesis.[3] The process starts from 5-amino-1H-imidazole-4-carboxamide hydrochloride.

This protocol is adapted from the process described in patent US6844434B2.[3]

Step 1: Synthesis of Intermediate 3

-

Charge a dry 2-liter, three-necked flask with 5-amino-1H-imidazole-4-carboxamide hydrochloride (25 g, 0.154 mol), dichloromethane (0.6 L), and triethylamine (B128534) (45 mL).

-

Maintain the flask under a positive pressure of nitrogen at ambient temperature.

-

Stir the mixture and add a solution of 4-nitrophenyl chloroformate (34 g, 0.169 mol) in 400 mL of dichloromethane dropwise.

-

Continue stirring until the reaction is complete.

Step 2: Synthesis of Intermediate 2

-

Cool the reaction mixture from Step 1 to 0 °C.

-

Add methylhydrazine (10 mL, 0.188 mol) dropwise while stirring vigorously.

-

Maintain stirring at 0 °C for 1 hour.

-

Pour the reaction mixture into ethyl acetate (B1210297) (2.1 L).

-

Collect the resulting precipitate by vacuum filtration and dry under vacuum to afford the intermediate product as a tan solid (yield: 27.1 g).

Step 3: Oxidative Cyclization to Temozolomide

-

In a suitable reaction vessel, dissolve the intermediate from Step 2 in a 50/50 mixture of THF/CH₃CN.

-

Add tetrabutylammonium (B224687) iodide (Bu₄NI).

-

Heat the mixture to approximately 60 °C for up to 60 minutes.

-

Cool the reaction mixture to 25 °C.

-

Add periodic acid (H₅IO₆) and stir for 10 to 60 minutes to complete the cyclization.

-

Isolate and purify the final product, Temozolomide.

| Parameter | Step 1 | Step 2 | Step 3 |

| Starting Material | AICA·HCl | Intermediate 3 | Intermediate 2 |

| Moles (mol) | 0.154 | ~0.154 | 0.137 |

| Key Reagent | 4-Nitrophenyl Chloroformate | Methylhydrazine | Bu₄NI, H₅IO₆ |

| Moles (mol) | 0.169 | 0.188 | Catalytic/Stoichiometric |

| Solvent | CH₂Cl₂ | DMF (in situ), EtOAc | THF/CH₃CN |

| Temperature | Ambient | 0 °C | 60 °C → 25 °C |

| Yield | Not specified | 27.1 g | Not specified |

Protocol 3: Synthesis of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][3][4]tetrazine-8-carboxylic Acid

This compound, a metabolite of Temozolomide, can be synthesized from its acyl chloride derivative.[2][7]

This protocol is based on the methodology described for analogous compounds.[2]

-

Start with 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][3][4]tetrazine-8-carboxylic acid (Compound I).

-

Reflux a mixture of Compound I (e.g., 2.0 g, 0.01 mol), thionyl chloride (SOCl₂, 20 mL), and a catalytic amount of DMF (2 drops) for approximately 2.5 hours.

-

Evaporate the mixture under reduced pressure to yield the acyl chloride intermediate (Compound II).

-

The carboxylic acid can be regenerated by controlled hydrolysis of the acyl chloride. Alternatively, the acid itself is the starting material for creating other ester and amide derivatives.[2]

Conclusion

The synthesis of Temozolomide can be achieved through multiple pathways. While the classical method is well-documented, its reliance on hazardous reagents makes it less favorable for large-scale production. The alternative synthesis detailed in this guide offers a significantly safer, more scalable process by avoiding unstable diazo compounds and toxic isocyanates.[3][8] The provided protocols and data serve as a comprehensive resource for professionals engaged in the research and development of this important antineoplastic agent.

References

- 1. US7446209B2 - Synthesis of temozolomide and analogs - Google Patents [patents.google.com]

- 2. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6844434B2 - Synthesis of temozolomide and analogs - Google Patents [patents.google.com]

- 4. Synthesis and antitumor activity of 3-methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP2151442A2 - Process for preparing temozolomide - Google Patents [patents.google.com]

- 6. patents.justia.com [patents.justia.com]

- 7. DE102006007309B4 - Improved process for the preparation of temozolomide - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties and Stability of Temozolomide Acid

This technical guide provides a comprehensive overview of the chemical properties and stability of temozolomide (B1682018) acid, a principal metabolite of the alkylating agent temozolomide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of relevant pathways and workflows.

Chemical and Physical Properties

Temozolomide acid, chemically known as 3-methyl-4-oxoimidazo[5,1-d][1][2][3][4]tetrazine-8-carboxylic acid, is a key metabolite of the anticancer drug temozolomide.[5] Understanding its fundamental chemical and physical characteristics is crucial for its study and potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of temozolomide and this compound is presented in Table 1. While experimental data for some properties of this compound are limited, predicted values and data for the parent compound, temozolomide, are provided for context.

Table 1: Physicochemical Properties of Temozolomide and this compound

| Property | Temozolomide | This compound |

| Molecular Formula | C₆H₆N₆O₂ | C₆H₅N₅O₃ |

| Molecular Weight | 194.15 g/mol | 195.14 g/mol |

| Melting Point | 212 °C (decomposes) | >153°C (decomposes) |

| pKa | -2.625 (calculated for protonated form)[3] | Predicted: 2.88 ± 0.20 |

| Solubility | Water: Slightly soluble.[6] DMSO: 33 mg/mL | Water: Insoluble. DMSO: 3 mg/mL. DMF: 2 mg/mL. Ethanol: Insoluble. PBS (pH 7.2): Insoluble. |

| Appearance | White to off-white solid | White to off-white solid |

Stability Profile

The stability of temozolomide and its metabolites is highly dependent on pH and temperature. Temozolomide is notably unstable at physiological pH, which is a key aspect of its prodrug nature.

pH-Dependent Stability: Temozolomide is stable in acidic conditions (pH < 5) but undergoes rapid, non-enzymatic hydrolysis at neutral to alkaline pH (pH > 7) to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[7] This degradation follows first-order kinetics.[2][8] One study demonstrated that in buffer solutions, temozolomide decomposition begins within 5 minutes in neutral and alkaline solutions, while approximately 90% remains intact in acidic solution after 60 minutes.[1]

Temperature and Light Stability: Information regarding the specific thermal and photostability of this compound is limited. However, studies on temozolomide suggest that it is sensitive to high temperatures and light. Forced degradation studies on temozolomide showed degradation under thermal stress (100°C for 24 hours) and oxidative conditions.[9] It is reasonable to infer that this compound may exhibit similar sensitivities.

Table 2: Summary of Temozolomide Stability under Stress Conditions

| Condition | Observation for Temozolomide |

| Acidic Hydrolysis (1 M HCl, 80°C, 60 min) | Stable |

| Alkaline Hydrolysis (1 M NaOH, 80°C, 60 min) | Clearly degraded |

| Oxidative Condition (3% H₂O₂, 80°C, 60 min) | Clearly degraded |

| Thermal Stress (Dry heat, 100°C, 24 hr) | Clearly degraded |

Experimental Protocols

This section outlines key experimental methodologies for the analysis of temozolomide and can be adapted for the study of this compound.

Stability-Indicating HPLC Method

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound and its degradation products. The following protocol is based on established methods for temozolomide.[2][4][9]

Objective: To develop and validate an HPLC method for the determination of this compound in the presence of its degradation products.

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 series or equivalent with a Diode-Array Detector (DAD).

-

Column: ACE C18 column (150 x 4.6 mm, 5 µm particle size).[2]

-

Mobile Phase: Aqueous acetate (B1210297) buffer (0.02 M) : Acetonitrile (90:10, v/v), pH adjusted to 4.5.[9]

-

Flow Rate: 0.8 mL/min.[2]

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.[9]

-

Detection Wavelength: 254 nm.[10]

Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO, then dilute with mobile phase) to prepare a stock solution. Prepare working standards by serial dilution.

-

Sample Preparation: For stability studies, subject this compound solutions to various stress conditions (see Section 2.2). At specified time points, withdraw aliquots, dilute with mobile phase to an appropriate concentration, and filter through a 0.45 µm filter before injection.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Determine the concentration of this compound by comparing the peak area with the calibration curve generated from the standard solutions.

Forced Degradation Studies

Forced degradation studies are critical for establishing the degradation pathways and the stability-indicating nature of the analytical method.

Stress Conditions:

-

Acidic Hydrolysis: Incubate the drug solution in 0.1 M HCl at 80°C for a specified period (e.g., 60 minutes).[9]

-

Alkaline Hydrolysis: Incubate the drug solution in 0.1 M NaOH at 80°C for a specified period (e.g., 60 minutes).[9]

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at 80°C for a specified period (e.g., 60 minutes).[9]

-

Thermal Degradation: Expose the solid drug to dry heat at 100°C for 24 hours.[9]

-

Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) and fluorescent light according to ICH guidelines.

Workflow for Forced Degradation Study:

Degradation and Cellular Signaling Pathways

Degradation Pathway of Temozolomide

Temozolomide is a prodrug that undergoes chemical transformation to exert its cytotoxic effects. The degradation pathway is initiated by hydrolysis under physiological conditions.

References

- 1. turkjps.org [turkjps.org]

- 2. Improved Brain Penetration and Antitumor Efficacy of Temozolomide by Inhibition of ABCB1 and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic study of the hydrolytic degradation and protonation of temozolomide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. estudogeral.uc.pt [estudogeral.uc.pt]

- 7. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

The Core Mechanism of Action of Temozolomide: A Technical Guide

Temozolomide (B1682018) (TMZ) is a pivotal oral alkylating agent in the treatment of malignant gliomas, most notably glioblastoma multiforme (GBM). Its efficacy is rooted in its ability to cross the blood-brain barrier and induce cytotoxic DNA lesions in tumor cells. This guide provides an in-depth exploration of the molecular mechanisms underpinning TMZ's action, resistance pathways, and the cellular consequences of treatment. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this cornerstone chemotherapeutic agent.

Chemical Activation and DNA Adduct Formation

Temozolomide is a prodrug, meaning it is administered in an inactive form and requires conversion to its active state to exert its therapeutic effect.[1][2] Uniquely, this activation occurs spontaneously under physiological conditions without the need for enzymatic activity.

Spontaneous Hydrolysis: At a physiological pH of approximately 7.4, TMZ undergoes rapid, non-enzymatic hydrolysis to form the active metabolite, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC).[3][4][5]

Formation of the Methyldiazonium Cation: MTIC is an unstable intermediate that further degrades into a highly reactive methyldiazonium cation (CH₃N₂⁺) and a byproduct, 5-aminoimidazole-4-carboxamide (B1664886) (AIC).[4][6] This methyldiazonium cation is the ultimate alkylating species responsible for the drug's cytotoxicity.

DNA Methylation: The electrophilic methyldiazonium cation readily transfers a methyl group to nucleophilic sites on DNA bases.[7][8] This results in the formation of several DNA adducts, with methylation occurring at three primary sites[5][9][10]:

-

N7-position of guanine (B1146940) (N7-MeG): This is the most abundant lesion, accounting for 60-80% of all adducts.[5][10]

-

N3-position of adenine (B156593) (N3-MeA): This adduct constitutes approximately 9-20% of the total lesions.[5][10]

-

O6-position of guanine (O6-MeG): While representing only about 5-10% of the initial damage, this is the most critical cytotoxic lesion.[5][11]

References

- 1. m.youtube.com [m.youtube.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Complex DNA repair pathways as possible therapeutic targets to overcome temozolomide resistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Temozolomide (Temodar) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Histone Methylation by Temozolomide; A Classic DNA Methylating Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A New Epigenetic Mechanism of Temozolomide Action in Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Induction of MGMT expression is associated with temozolomide resistance in glioblastoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]

Temozolomide vs. Temozolomide Acid: A Comparative Analysis of Antitumor Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Temozolomide (B1682018) (TMZ), an oral alkylating agent, is a cornerstone in the treatment of glioblastoma multiforme and other malignant gliomas. Its efficacy is attributed to its ability to methylate DNA, leading to cytotoxicity in rapidly dividing cancer cells. TMZ is a prodrug that undergoes spontaneous, non-enzymatic conversion under physiological conditions to its active metabolite, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC). MTIC, in turn, is the proximal precursor of the methyldiazonium cation, the ultimate DNA methylating species.

While the primary mechanism of action of temozolomide is well-established, the biological activity of its metabolites, including temozolomide acid (3-methyl-4-oxoimidazo[5,1-d][1][2][3][4]tetrazine-8-carboxylic acid), is of significant interest to the research community. This compound is a known urinary metabolite of TMZ in humans. This technical guide provides a comprehensive comparison of the available data on the chemical properties, mechanism of action, and cytotoxic activity of temozolomide and this compound, highlighting the current state of knowledge and identifying key areas for future investigation.

Chemical and Physical Properties

A fundamental understanding of the chemical structures and stability of temozolomide and this compound is crucial for interpreting their biological activities.

| Property | Temozolomide | This compound |

| Chemical Formula | C₆H₆N₆O₂ | C₆H₅N₅O₃ |

| Molar Mass | 194.15 g/mol | 195.14 g/mol |

| Structure | Imidazotetrazine ring with a carboxamide group at position 8 | Imidazotetrazine ring with a carboxylic acid group at position 8 |

| Stability | Stable at acidic pH (<5), undergoes rapid, non-enzymatic hydrolysis at physiological pH (>7) to form MTIC.[5] | Data on pH-dependent stability is limited in the reviewed literature. |

| Solubility | Slightly soluble in water and aqueous acids. | Soluble in DMSO; insoluble in water. |

Mechanism of Action

Temozolomide: A Prodrug Activation Cascade

Temozolomide's cytotoxic effect is a result of a multi-step activation process that occurs spontaneously at physiological pH.

Caption: The activation pathway of Temozolomide to its ultimate DNA alkylating agent.

This compound: An Active Metabolite

This compound is the 8-carboxylic acid derivative of temozolomide and has been identified as a urinary metabolite in humans.[1] While its mechanism of action is not as extensively studied as that of TMZ's conversion to MTIC, research has shown that this compound itself possesses cytotoxic properties.[1] It is described as having anticancer activity, though the precise molecular interactions leading to cell death are not fully elucidated in the available literature.[6]

Comparative Cytotoxicity

A direct quantitative comparison of the cytotoxic activity of temozolomide and this compound is hampered by a notable lack of head-to-head studies in the published literature. While extensive data exists for temozolomide across numerous cancer cell lines, the quantitative cytotoxic data for this compound is sparse.

Temozolomide Cytotoxicity

The half-maximal inhibitory concentration (IC50) of temozolomide varies significantly depending on the cancer cell line, particularly in relation to the expression of O⁶-methylguanine-DNA methyltransferase (MGMT), a DNA repair enzyme that counteracts the effects of TMZ.

| Cell Line | Cancer Type | MGMT Status | IC50 (µM) | Exposure Time (h) |

| A172 | Glioblastoma | Low / Methylated | 14.1 ± 1.1 | Not Specified |

| LN229 | Glioblastoma | Low / Methylated | 14.5 ± 1.1 | Not Specified |

| SF268 | Glioblastoma | High | 147.2 ± 2.1 | Not Specified |

| SK-N-SH | Neuroblastoma | High | 234.6 ± 2.3 | Not Specified |

| U87MG | Glioblastoma | Methylated | 180 (median) | 72 |

| T98G | Glioblastoma | Unmethylated | 400 (approx.) | 72 |

Note: IC50 values can vary between studies due to differences in experimental protocols.

This compound Cytotoxicity

The primary evidence for the cytotoxic activity of this compound comes from a 1990 study by Tsang et al., which found it to be cytotoxic against TLX5 murine lymphoma cells in vitro.[1] More recent information from commercial suppliers also indicates that this compound exhibits cytotoxicity. For instance, one supplier notes that at a concentration of 1 mM, this compound reduced the viability of BL6 cells to approximately 15%. Another vendor states that this compound has an activity similar to the parent compound, temozolomide, with the same anticancer activity, though quantitative comparative data to support this claim is not provided.[6]

Data Gap: There is a clear need for further research to quantitatively assess the cytotoxic potency of this compound across a range of cancer cell lines, particularly in direct comparison to temozolomide. Such studies would provide valuable insights into its potential contribution to the overall therapeutic effect of temozolomide and its potential as a standalone therapeutic agent.

Signaling Pathways in Temozolomide-Induced Apoptosis

The DNA damage induced by temozolomide triggers a cascade of signaling events that ultimately lead to programmed cell death, or apoptosis. One of the key pathways implicated in this process involves the c-Jun N-terminal kinase (JNK) signaling cascade.

Caption: The JNK/c-Jun/BIM signaling pathway in temozolomide-induced apoptosis.

Activation of the JNK pathway by TMZ-induced DNA damage leads to the phosphorylation and activation of the transcription factor c-Jun. Activated c-Jun then upregulates the expression of the pro-apoptotic protein BIM (Bcl-2-like 11). BIM, a member of the BH3-only family of proteins, promotes apoptosis by inhibiting anti-apoptotic Bcl-2 family members, thereby leading to the activation of caspases and the execution of the apoptotic program.

The specific signaling pathways activated by this compound that lead to its observed cytotoxicity have not been extensively elucidated in the reviewed scientific literature.

Experimental Protocols

For researchers wishing to conduct comparative studies of temozolomide and this compound, the following are generalized protocols for key in vitro assays.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Caption: A generalized workflow for a cell viability (MTT) assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of temozolomide and this compound in cell culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a predetermined period (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DNA Methylation Assay

This assay can be used to quantify the extent of DNA methylation induced by the compounds.

Methodology:

-

Cell Treatment and DNA Isolation: Treat cells with temozolomide or this compound. After the desired incubation period, harvest the cells and isolate genomic DNA using a commercially available kit.

-

DNA Hydrolysis: Hydrolyze the isolated DNA to individual nucleosides using enzymatic digestion.

-

LC-MS/MS Analysis: Analyze the nucleoside mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the levels of normal and methylated nucleosides (e.g., O⁶-methylguanine).

-

Data Analysis: Determine the ratio of methylated to unmethylated nucleosides to assess the extent of DNA methylation.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Treat cells with temozolomide or this compound for the desired time.

-

Cell Harvesting: Harvest the cells, including any floating cells in the medium.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Conclusion and Future Directions

Temozolomide's role as a critical therapeutic agent in neuro-oncology is well-established, with its mechanism of action hinging on its conversion to the active DNA methylating species, MTIC. This guide has also highlighted that its metabolite, this compound, is not an inert byproduct but possesses intrinsic cytotoxic activity.

However, a significant knowledge gap exists regarding the direct comparative potency of temozolomide and this compound. The lack of quantitative, head-to-head cytotoxicity studies prevents a full understanding of the contribution of this compound to the overall therapeutic effect of the parent drug.

Future research should focus on:

-

Direct Comparative Cytotoxicity Studies: Performing in vitro studies to determine and compare the IC50 values of temozolomide and this compound across a panel of relevant cancer cell lines, including those with varying MGMT expression levels.

-

Mechanistic Elucidation of this compound Activity: Investigating the specific molecular mechanisms by which this compound induces cytotoxicity, including its effects on DNA and the signaling pathways it activates.

-

In Vivo Comparative Efficacy: Conducting preclinical in vivo studies to compare the antitumor efficacy of temozolomide and this compound in animal models of glioblastoma.

Addressing these research questions will provide a more complete picture of the pharmacological profile of temozolomide and its metabolites, potentially opening new avenues for therapeutic development and optimization in the treatment of malignant brain tumors.

References

- 1. Characterisation of urinary metabolites of temozolomide in humans and mice and evaluation of their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the cytotoxicity in vitro of temozolomide and dacarbazine, prodrugs of 3-methyl-(triazen-1-yl)imidazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In situ electrochemical evaluation of anticancer drug temozolomide and its metabolites-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Temozolomide-8-carboxylic acid | CAS#:113942-30-6 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Hydrolysis of Temozolomide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical hydrolysis of Temozolomide (B1682018) (TMZ), a critical aspect of its mechanism of action as a prodrug. The guide details the pH-dependent degradation pathways, presents quantitative data on its stability, and offers detailed experimental protocols for studying its hydrolysis.

Introduction to Temozolomide and its Activation

Temozolomide (TMZ), with the IUPAC name 3-methyl-4-oxoimidazo[5,1-d][1][2][3][4]tetrazine-8-carboxamide, is an oral alkylating agent used in the treatment of brain tumors such as glioblastoma multiforme.[5] TMZ is a prodrug, meaning it is converted into its active form in the body.[6] This activation occurs through a spontaneous, non-enzymatic hydrolysis that is highly dependent on the pH of the surrounding environment.[6][7] Understanding the kinetics and pathways of this hydrolysis is paramount for drug formulation, stability testing, and optimizing its therapeutic efficacy.

The Chemical Landscape of Temozolomide Hydrolysis

The stability of Temozolomide is intrinsically linked to pH. It is relatively stable in acidic environments (pH ≤ 5) but undergoes rapid degradation in neutral and alkaline conditions (pH ≥ 7).[8][9] This pH-dependent hydrolysis leads to the formation of its active cytotoxic metabolite and other degradation products.

Primary Hydrolysis Pathway: Formation of the Active Metabolite MTIC

Under physiological conditions (pH > 7), Temozolomide undergoes hydrolysis via the opening of its tetrazine ring. This reaction involves the interaction of a water molecule with the C4 atom of the TMZ molecule.[6] The primary and most significant hydrolysis product is the highly unstable compound 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC).[6][10]

MTIC is the active metabolite responsible for the antitumor activity of Temozolomide. However, MTIC itself is transient and rapidly decomposes to form two products:

-

5-aminoimidazole-4-carboxamide (AIC): An inactive metabolite.[10]

-

Methyldiazonium ion: A highly reactive electrophilic species that is the ultimate alkylating agent.[10] This cation readily transfers a methyl group to the DNA of cancer cells, primarily at the O6 and N7 positions of guanine (B1146940) and the N3 position of adenine, leading to DNA damage and apoptosis.[11]

The overall primary hydrolysis pathway is a critical cascade for the therapeutic action of TMZ.

Formation of Temozolomide Acid (TMZA)

A distinct degradation product, identified as 3-methyl-4-oxoimidazo[5,1-d][1][2][3][4]tetrazine-8-carboxylic acid (this compound or TMZA), can also be formed from Temozolomide.[12][13] Unlike the spontaneous hydrolysis to MTIC at physiological pH, the formation of TMZA has been described under specific, non-physiological conditions involving hydrolysis with sodium nitrite (B80452) and sulfuric acid.[12]

This compound is also considered an active metabolite of TMZ and has been shown to be cytotoxic to murine lymphoma cells.[13] Furthermore, it serves as a synthetic intermediate in the development of novel temozolomide prodrugs.[13] It is crucial for researchers to distinguish between the primary physiological activation pathway leading to MTIC and the conditions that may lead to the formation of TMZA.

Quantitative Data on Temozolomide Hydrolysis

The rate of Temozolomide hydrolysis is quantitatively dependent on pH and temperature. The data below summarizes key stability findings from various studies.

| Parameter | Condition | Value/Observation |

| Half-life in Plasma | Physiological pH (~7.4) | Approximately 1.8 hours.[7] |

| Stability in Acid | Acidic pH (pH < 5) | Relatively stable.[8] In one study, 90% of TMZ remained intact in an acidic solution after 60 minutes.[14] |

| Degradation in Base | Alkaline pH (pH > 7) | Rapid degradation. Decomposition begins within 5 minutes in neutral and alkaline solutions.[14] |

| pH-Dependent Study | Buffer solutions (pH 2-9) for 30 min | Stable at acidic pH. pH-dependent decomposition observed between pH 7 and 9. Completely decomposed at pH 9.[14] |

| Forced Degradation | 1 M NaOH at 80°C for 60 min | Significant degradation observed.[1] |

| Forced Degradation | 1 M HCl at 80°C for 60 min | Stable under these acidic conditions.[1] |

Experimental Protocols for Hydrolysis Studies

The study of Temozolomide hydrolysis typically involves stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent drug from its degradation products.

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways of a drug and to develop stability-indicating analytical methods.

Objective: To induce the degradation of Temozolomide under various stress conditions to identify potential degradation products and assess the specificity of the analytical method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Temozolomide in a suitable solvent, such as the mobile phase used for HPLC analysis, at a known concentration (e.g., 20 µg/mL).[1]

-

Acidic Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 1 M hydrochloric acid.

-

Incubate the solution at 80°C for 60 minutes.[1]

-

Cool the solution to room temperature and neutralize with an appropriate amount of 1 M sodium hydroxide (B78521) before analysis.

-

-

Alkaline Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 1 M sodium hydroxide.

-

Incubate the solution at 80°C for 60 minutes.[1]

-

Cool the solution to room temperature and neutralize with an appropriate amount of 1 M hydrochloric acid before analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

-

Store the solution at 80°C for 60 minutes.[1]

-

Cool the solution to room temperature before analysis.

-

-

Thermal Degradation:

-

Subject the solid (bulk) drug to dry heat at 100°C for 24 hours.[1]

-

Dissolve the heat-stressed drug in the mobile phase for analysis.

-

-

Analysis: Analyze all samples, along with an untreated control solution, by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To separate and quantify Temozolomide in the presence of its degradation products.

Typical Chromatographic Conditions:

| Parameter | Specification |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm particle size).[2] |

| Mobile Phase | A mixture of an aqueous buffer and an organic solvent. A common example is 0.02 M aqueous acetate (B1210297) buffer (pH 4.5) and acetonitrile (B52724) (90:10, v/v).[1][2] Another example is methanol (B129727) and 0.5% acetic acid (30:70, v/v).[3] |

| Flow Rate | Isocratic elution at a flow rate of approximately 0.8 to 1.1 mL/min.[2][3] |

| Column Temperature | Maintained at a constant temperature, for example, 30°C or 35°C.[2][3] |

| Detection Wavelength | UV detection at approximately 330 nm.[3][10] |

| Injection Volume | Typically 20-30 µL.[2] |

Procedure:

-

Prepare the mobile phase and degas it.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared samples from the forced degradation study, a standard solution of Temozolomide, and a blank (diluent).

-

Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and the decrease in the peak area of the parent Temozolomide. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.

UV-Vis Spectrophotometry for Kinetic Studies

UV-Vis spectrophotometry can be employed as a simpler, cost-effective method for monitoring the overall degradation of Temozolomide, particularly for kinetic studies.

Objective: To determine the rate of Temozolomide degradation at different pH values.

Methodology:

-

Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2 to 9).[14]

-

Prepare a stock solution of Temozolomide in a solvent in which it is stable (e.g., 0.1 N HCl).[15]

-

For each pH value, add a small aliquot of the TMZ stock solution to the buffer solution in a quartz cuvette to achieve a desired initial concentration (e.g., 50 µM).[10]

-

Immediately place the cuvette in a spectrophotometer with a thermostatted cell holder to maintain a constant temperature.

-

Record the absorbance spectrum at regular time intervals at the wavelength of maximum absorbance for Temozolomide (around 328-330 nm).[10][15]

-

The concentration of Temozolomide at each time point can be calculated using a calibration curve.

-

Plot the concentration of Temozolomide versus time to determine the degradation kinetics.

Visualizing the Hydrolysis Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Caption: Hydrolysis pathways of Temozolomide.

Caption: Workflow for forced degradation studies.

Conclusion

The hydrolysis of Temozolomide is a fundamental process that dictates its stability, activation, and ultimately its therapeutic effect. A thorough understanding of its pH-dependent degradation to the active metabolite MTIC, as well as the conditions leading to the formation of this compound, is essential for researchers in drug development and pharmaceutical sciences. The experimental protocols outlined in this guide provide a robust framework for investigating the hydrolysis of Temozolomide, ensuring the development of stable formulations and reliable analytical methods.

References

- 1. Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form - PMC [pmc.ncbi.nlm.nih.gov]

- 2. turkjps.org [turkjps.org]

- 3. HPLC-UV method for temozolomide determination in complex biological matrices: Application for in vitro, ex vivo and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Temozolomide | C6H6N6O2 | CID 5394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Approaching Sites of Action of Temozolomide for Pharmacological and Clinical Studies in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. estudogeral.uc.pt [estudogeral.uc.pt]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. [Evaluation of stability of temozolomide in solutions after opening the capsule] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijpsr.com [ijpsr.com]

A Comprehensive Technical Guide to the Solubility of Temozolomide and Its Acid Metabolite

This technical guide provides an in-depth analysis of the solubility of the alkylating agent temozolomide (B1682018) (TMZ) and its primary metabolite, temozolomide acid (TMZA). The information is tailored for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate a comprehensive understanding.

Introduction: Temozolomide and this compound

Temozolomide is a crucial oral chemotherapeutic agent for treating aggressive brain tumors like glioblastoma multiforme.[1][2] It functions as a prodrug, undergoing spontaneous, non-enzymatic conversion under physiological conditions to the active compound, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[1] MTIC is responsible for the drug's therapeutic effect by methylating DNA, which ultimately triggers tumor cell death.[1]

This compound (TMZA), or 3,4-dihydro-3-methyl-4-oxo-imidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxylic acid, is a metabolite of temozolomide.[3][4] While TMZ is the administered drug, understanding the solubility of both the parent compound and its metabolites is critical for formulation development, in vitro assay design, and interpreting pharmacokinetic and pharmacodynamic data.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, and overall bioavailability. The following tables summarize the quantitative solubility data for both temozolomide and this compound in various solvents.

Solubility of Temozolomide (TMZ)

Temozolomide exhibits varied solubility across different solvents, with the highest solubility observed in dimethyl sulfoxide (B87167) (DMSO).[5][6][7][8] A comprehensive study determined the mole fraction solubility of TMZ in ten different solvents at various temperatures, highlighting the significant impact of both the solvent nature and temperature on solubility.[5][6][7][8]

| Solvent | Temperature (K) | Mole Fraction Solubility (x 10⁻²) | Solubility (mg/mL) | Reference |

| Dimethyl Sulfoxide (DMSO) | 298.2 | 0.95 | ~18.4 | [5] |

| 303.2 | 1.04 | ~20.1 | [5] | |

| 308.2 | 1.14 | ~22.1 | [5] | |

| 313.2 | 1.24 | ~24.0 | [5] | |

| 323.2 | 1.35 | ~26.2 | [5] | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~5 | [9] | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | >20 | [10] | |

| Polyethylene glycol-400 (PEG-400) | 323.2 | 0.332 | ~6.4 | [5][6][7][8] |

| Transcutol® | 323.2 | 0.289 | ~5.6 | [5][6][7][8] |

| Ethylene Glycol (EG) | 323.2 | 0.164 | ~3.2 | [5][6][7][8] |

| Propylene Glycol (PG) | 323.2 | 0.147 | ~2.8 | [5][6][7][8] |

| Water (H₂O) | 323.2 | 0.077 | ~1.5 | [5][6][7][8] |

| Water (H₂O) | 298.2 (25 °C) | Not Specified | ~3.5 | [11] |

| Water (H₂O) | Not Specified | 3.5 g/L | 3.5 | [2] |

| Water (H₂O) | Not Specified | Slightly soluble | [1] | |

| Phosphate Buffered Saline (PBS, pH 7.2) | Not Specified | Not Specified | ~0.33 | [9] |

| Ethyl Acetate (EA) | 323.2 | 0.0544 | ~1.1 | [5][6][7][8] |

| Ethanol (EtOH) | 323.2 | 0.018 | ~0.35 | [5][6][7][8] |

| Isopropyl Alcohol (IPA) | 323.2 | 0.0132 | ~0.26 | [5][6][7][8] |

| 1-Butanol (1-BuOH) | 323.2 | 0.0107 | ~0.21 | [5][6][7][8] |

| Dimethyl formamide (B127407) (DMF) | Not Specified | ~5 | [9] |

Note: mg/mL conversions from mole fraction are estimations and can vary with solution density.

Solubility of this compound (TMZA)

Data on the solubility of this compound is less abundant and shows some variability between sources. It is generally characterized as being soluble in DMSO but insoluble in aqueous solutions like water and PBS.

| Solvent | Solubility (mg/mL) | Reference |

| Dimethyl Sulfoxide (DMSO) | 3 | [4] |

| Dimethyl Sulfoxide (DMSO) | 39 | [12] |

| Dimethylformamide (DMF) | 2 | [4] |

| Water | Insoluble | [3][12] |

| Ethanol | Insoluble | [4][12] |

| PBS (pH 7.2) | Insoluble | [4] |

This discrepancy in reported DMSO solubility for TMZA (3 mg/mL vs. 39 mg/mL) highlights the importance of empirical determination for specific research applications.

Experimental Protocols for Solubility Determination

A reliable and reproducible experimental protocol is essential for determining the solubility of a compound. The shake-flask method followed by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy is a commonly accepted approach.

Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of the solute (Temozolomide or this compound) to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The excess solid is crucial to ensure saturation.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A shaker bath or a magnetic stirrer can be used for this purpose.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Centrifuge the samples to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method (HPLC or UV-Vis Spectroscopy) to determine the concentration of the dissolved solute.

-

Back-calculate the original concentration in the saturated solution to determine the solubility.

-

Analytical Quantification

-

HPLC Method: A validated HPLC method with a suitable column (e.g., C18) and mobile phase can be used for the accurate quantification of temozolomide or its acid metabolite. Detection is typically performed using a UV detector at a wavelength where the compound has maximum absorbance (e.g., ~330 nm for TMZ).[13]

-

UV-Vis Spectroscopy: For a simpler and faster estimation, a UV-Vis spectrophotometer can be used. A calibration curve of the compound in the chosen solvent must be prepared first to relate absorbance to concentration.

Visualizing Key Concepts and Processes

Graphical representations are invaluable for understanding complex information. The following diagrams, generated using the DOT language, illustrate the experimental workflow for solubility determination, the logical relationship of temozolomide solubility, and its mechanism of action.

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining solubility using the shake-flask method.

Logical Relationship of Temozolomide Solubility

Caption: Logical relationship of Temozolomide solubility in various solvents.

Temozolomide Mechanism of Action Signaling Pathway

Caption: Simplified signaling pathway of Temozolomide's mechanism of action.

Conclusion

This technical guide has provided a detailed overview of the solubility of temozolomide and its acid metabolite, TMZA. The quantitative data, presented in clear tables, demonstrates the superior solubility of temozolomide in DMSO. The outlined experimental protocol offers a robust framework for independent solubility determination. Furthermore, the visual diagrams of the experimental workflow, solubility relationships, and the drug's mechanism of action serve as valuable tools for researchers. A thorough understanding of these solubility characteristics is paramount for the effective design of preclinical experiments and the development of novel formulations for this important anticancer agent.

References

- 1. Temozolomide - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. This compound | 113942-30-6 | MOLNOVA [molnova.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Thermodynamic Solubility Profile of Temozolomide in Different Commonly Used Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Thermodynamic Solubility Profile of Temozolomide in Different Commonly Used Pharmaceutical Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

Temozolomide acid degradation pathway and products

An In-depth Technical Guide on the Acid Degradation of Temozolomide (B1682018)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Temozolomide (TMZ), an oral alkylating agent, is a cornerstone in the treatment of glioblastoma. Its efficacy is intrinsically linked to its chemical stability, which is highly pH-dependent. While TMZ rapidly hydrolyzes under neutral and alkaline conditions to its active metabolite, it exhibits significantly greater stability in acidic environments. This stability is crucial for its oral bioavailability, as it allows the drug to pass through the acidic environment of the stomach largely intact.[1][2] However, degradation, although slowed, still proceeds under acidic conditions through a distinct ring-opening mechanism. This guide provides a comprehensive technical overview of the temozolomide acid degradation pathway, its products, quantitative stability data, and the analytical methodologies used for its characterization.

Temozolomide Degradation: The Influence of pH

Temozolomide is a prodrug that requires chemical conversion to an active form to exert its cytotoxic effects. This conversion is a non-enzymatic hydrolysis process that is highly sensitive to pH.

-

Acidic Conditions (pH < 5): Temozolomide is relatively stable.[3][4] The degradation rate is slow, allowing the drug to be absorbed from the gastrointestinal tract after oral administration.[5] Studies have shown that over 90% of the compound can remain intact after an hour in an acidic solution.[6] This stability is attributed to the protonation of the amide group oxygen, which stabilizes the molecule.[7][8]

-

Physiological and Alkaline Conditions (pH ≥ 7): The drug undergoes rapid, spontaneous hydrolysis to the highly unstable, active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[4][9][10] MTIC then rapidly decomposes to form the ultimate degradation product, 5-aminoimidazole-4-carboxamide (B1664886) (AIC), and the highly reactive methyldiazonium ion, which is responsible for alkylating DNA.[1][2][5][11]

Acid Degradation Pathway and Products

Under acidic conditions, the degradation of temozolomide is significantly retarded but not completely halted.[7] The mechanism involves a pH-dependent ring-opening of the tetrazinone ring.[7][8] While the exact intermediates of this specific acid-catalyzed pathway are complex and subject to theoretical investigation, forced degradation studies under strong acidic conditions (e.g., using hydrochloric acid) ultimately yield the same final degradation product observed at physiological pH: 5-aminoimidazole-4-carboxamide (AIC).[12][13][14]

The generally accepted decomposition pathway that ultimately leads to AIC is visualized below. In acidic media, the initial conversion of TMZ to MTIC is the rate-limiting and slowest step.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. estudogeral.uc.pt [estudogeral.uc.pt]

- 6. [Evaluation of stability of temozolomide in solutions after opening the capsule] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanistic study of the hydrolytic degradation and protonation of temozolomide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Mechanistic study of the hydrolytic degradation and protonation of temozolomide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | An overview of glioblastoma multiforme and temozolomide resistance: can LC-MS-based proteomics reveal the fundamental mechanism of temozolomide resistance? [frontiersin.org]

- 11. Approaching Sites of Action of Temozolomide for Pharmacological and Clinical Studies in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Stability-Indicating LC Assay and Degradation Behavior of Temozolomide Drug Substances (2007) | Govindaraj Saravanan | 14 Citations [scispace.com]

Mass Spectrometry Analysis of Temozolomide and its Acidic Metabolite: A Technical Guide

This guide provides an in-depth overview of the mass spectrometric analysis of Temozolomide (B1682018) (TMZ) and its primary acidic metabolite, 5-(3-methyltriazen-1-yl)-imidazole-4-carboxamide (MTIC), which is often referred to in the context of its degradation pathway. Temozolomide is a crucial oral alkylating agent used in the treatment of glioblastoma multiforme and anaplastic astrocytoma.[1][2] Its efficacy is intrinsically linked to its chemical stability and metabolic conversion. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual workflows.

Introduction to Temozolomide and its Analysis

Temozolomide is a prodrug that is stable at acidic pH but undergoes rapid, non-enzymatic hydrolysis at physiological pH (pH > 7) to its active metabolite, MTIC.[2][3][4] MTIC further decomposes to a methyldiazonium cation, the ultimate alkylating species that methylates DNA, primarily at the N7 and O6 positions of guanine (B1146940) and the N3 position of adenine.[3][5] The antitumor effect of TMZ is mainly attributed to the methylation at the O6 position of guanine.[3][6]

Due to its instability in biological matrices at physiological pH, accurate quantification of TMZ and its metabolites by mass spectrometry requires careful sample handling, typically involving immediate acidification.[7][8] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the sensitive and selective quantification of TMZ and its related compounds in various biological fluids like plasma, cerebrospinal fluid (CSF), and brain extracellular fluid.[7][9][10]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from a method for the analysis of TMZ in nonhuman primate plasma and CSF.[7]

-

Sample Acidification: To prevent degradation, acidify 100 µL of plasma or CSF sample with 10% of 1 N HCl solution.[7]

-

Internal Standard Addition: Add an appropriate internal standard (IS), such as theophylline, to the acidified sample.[7]

-

Extraction: Perform a liquid-liquid extraction by adding ethyl acetate (B1210297) containing the IS.[7]

-

Vortexing and Centrifugation: Vortex the mixture thoroughly and then centrifuge to separate the organic and aqueous layers.

-

Drying: Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of a water-acetonitrile-formic acid (50:50:0.1, v/v/v) solution.[7] The sample is now ready for LC-MS/MS analysis.

UHPLC-MS/MS Method for Temozolomide Quantification

The following is a representative Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method.

-

Chromatographic System: A Waters UPLC® BEH C18 column is commonly used for separation.[7][9][11]

-

Mobile Phase: An isocratic mobile phase of ammonium (B1175870) acetate (10 mM) with 0.1% formic acid and acetonitrile (B52724) (30:70, v/v) is effective.[7][9][11]

-

Flow Rate: A typical flow rate is 0.2 mL/min.[12]

-

Injection Volume: Inject 2 µL of the prepared sample.[12]

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operated in positive ion mode is standard.[7][13]

-

Ionization Source Parameters:

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection.[6][7]

Quantitative Data

The following tables summarize key quantitative parameters for the mass spectrometric analysis of Temozolomide and its related compounds.

Table 1: Mass Spectrometric Parameters for Analyzed Compounds [12]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Temozolomide (TMZ) | 196.02 | 137.95 | - | - |

| 5-aminoimidazole-4-carboxamide (AIC) | 126.9 | 110 | - | - |

| Theophylline (IS) | 181.5 | 124.2 | - | - |

| Caffeine (IS) | 195.08 | 138.06 | - | - |

Note: Specific cone voltage and collision energy values were not provided in the cited source, as they are instrument-dependent and require optimization. A common transition for TMZ is m/z 195.5 → 137.6.[7][9][11]

Table 2: Validation Parameters for TMZ Quantification [7][9]

| Parameter | Value | Biological Matrix |

| Linearity Range | 5–2000 ng/mL | NHP Plasma, CSF, ECF |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | Rat Plasma |

| Extraction Recovery | 77.3% to 97.3% | Human Plasma |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of Temozolomide from biological samples.

Temozolomide Activation and DNA Alkylation Pathway

This diagram outlines the chemical transformation of Temozolomide and its subsequent interaction with DNA.

References

- 1. Development and validation of simple step protein precipitation UHPLC-MS/MS methods for quantitation of temozolomide in cancer patient plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Temozolomide | C6H6N6O2 | CID 5394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An overview of glioblastoma multiforme and temozolomide resistance: can LC-MS-based proteomics reveal the fundamental mechanism of temozolomide resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Approaching Sites of Action of Temozolomide for Pharmacological and Clinical Studies in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quantification of Temozolomide in Nonhuman Primate Fluids by Isocratic Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry to Study Brain Tissue Penetration Following Intranasal or Intravenous Delivery | MDPI [mdpi.com]

- 8. Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of Temozolomide in Nonhuman Primate Fluids by Isocratic Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry to Study Brain Tissue Penetration Following Intranasal or Intravenous Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Validated UPLC-MS/MS Method for Monitoring Temozolomide and Perillyl Alcohol Metabolites in Biological Matrices: Insights From a Preclinical Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]

- 12. A Validated UPLC‐MS/MS Method for Monitoring Temozolomide and Perillyl Alcohol Metabolites in Biological Matrices: Insights From a Preclinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spontaneous Conversion of Temozolomide at Physiological pH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temozolomide (TMZ), an oral alkylating agent, is a cornerstone in the treatment of glioblastoma multiforme and other malignant gliomas. A unique characteristic of TMZ is its chemical stability at acidic pH, allowing for oral administration, followed by rapid, spontaneous, non-enzymatic conversion to its active cytotoxic species at physiological pH (approximately 7.4). This intrinsic property is central to its mechanism of action and therapeutic efficacy. This technical guide provides an in-depth exploration of the spontaneous conversion of Temozolomide, detailing the chemical pathway, kinetics, and the resulting biological consequences.

Chemical Conversion Pathway

At physiological pH, Temozolomide undergoes a spontaneous and rapid hydrolysis. The imidazotetrazine ring of TMZ is labile and opens to form the active metabolite, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC)[1][2]. This conversion is a critical step as TMZ itself is a prodrug with no direct cytotoxic activity[3].

MTIC is highly unstable and has a very short half-life[1]. It further decomposes to release two products: 5-aminoimidazole-4-carboxamide (B1664886) (AIC) and the highly reactive methyldiazonium cation[1][3]. AIC is an inactive metabolite that is structurally similar to an intermediate in purine (B94841) biosynthesis. The methyldiazonium cation is the ultimate alkylating species responsible for the cytotoxic effects of Temozolomide. It readily transfers a methyl group to nucleophilic sites on DNA bases.

The overall chemical conversion can be summarized as follows:

Temozolomide → MTIC → 5-Aminoimidazole-4-carboxamide (AIC) + Methyldiazonium Cation

This pH-dependent degradation is crucial for the drug's activity, as the slightly more alkaline environment of some tumor cells may facilitate this conversion[2].

Figure 1: Spontaneous conversion pathway of Temozolomide at physiological pH.

Quantitative Data on Temozolomide Conversion

The kinetics of Temozolomide and its metabolites are critical for understanding its pharmacological profile. The following table summarizes key quantitative data from various studies.

| Parameter | Value | Condition | Reference |

| Temozolomide (TMZ) Half-life | 1.8 hours | In plasma (pH ~7.4) | [1] |

| 1.7-1.9 hours | In vivo | [3] | |

| 15 minutes | In vitro serum | [3] | |

| 28-33 minutes | In water (pH 7.9) | [3] | |

| 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC) Half-life | 2 minutes | --- | [1] |

| 1.9 hours | In human plasma in vivo | [3] | |

| 25 minutes | In human plasma in vitro | [3] | |

| 13 minutes | In water (pH 7.9) | [3] | |

| Methyldiazonium Cation Half-life | 0.4 seconds | --- | [1] |

| 5-aminoimidazole-4-carboxamide (AIC) Stability | Stable | In human plasma and water (pH 7.9) at room temperature | [3] |

Experimental Protocols

Protocol 1: Determination of Temozolomide Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for assessing the stability of Temozolomide in a solution at physiological pH.

1. Materials and Reagents:

-

Temozolomide reference standard

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (B52724) (HPLC grade)

-

Phosphoric acid or Hydrochloric acid (for sample stabilization)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

C18 reverse-phase HPLC column

-

HPLC system with UV detector

2. Preparation of Solutions:

-

Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of aqueous acetate (B1210297) buffer (pH 4.5) and acetonitrile (e.g., 90:10, v/v)[4][5]. The acidic pH of the mobile phase is crucial to prevent on-column degradation of TMZ.

-

TMZ Stock Solution: Accurately weigh and dissolve Temozolomide in a suitable solvent in which it is stable (e.g., mobile phase or an acidic buffer) to prepare a stock solution of known concentration.

-

Reaction Solution: Dilute the TMZ stock solution in PBS (pH 7.4) to the desired starting concentration for the stability study.

3. Experimental Procedure:

-

Incubate the reaction solution at a controlled temperature (e.g., 37°C) to mimic physiological conditions.

-

At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the reaction solution.

-

Immediately quench the degradation by adding an acid (e.g., phosphoric acid or HCl) to lower the pH to < 4. This stabilizes the remaining TMZ[6].

-

If necessary, dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.

-

Inject the prepared samples into the HPLC system.

4. HPLC Analysis:

-

Set the UV detector to the wavelength of maximum absorbance for Temozolomide (typically around 330 nm).

-

Monitor the elution of Temozolomide and its degradation products.

-

Quantify the peak area of the Temozolomide peak at each time point.

5. Data Analysis:

-

Plot the concentration of Temozolomide versus time.

-

Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) of Temozolomide under the tested conditions.

Figure 2: Workflow for TMZ stability testing by HPLC.

Protocol 2: Quantification of Temozolomide and its Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides higher sensitivity and specificity for the simultaneous quantification of TMZ and its degradation products.

1. Materials and Reagents:

-

Reference standards for Temozolomide, MTIC (if available), and AIC.

-

Internal standard (e.g., a stable isotope-labeled analog).

-

Biological matrix (e.g., plasma, cell culture media).

-

Acidifying agent (e.g., HCl).

-

Extraction solvent (e.g., ethyl acetate).

-

LC-MS/MS system.

2. Sample Preparation:

-

Collect biological samples and immediately acidify to pH < 4 to stabilize TMZ.

-

Spike the samples with the internal standard.

-

Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the matrix.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.

3. LC-MS/MS Analysis:

-

Use a suitable reverse-phase column for chromatographic separation.

-

Develop a gradient elution method to separate TMZ, MTIC, and AIC.

-

Optimize the mass spectrometer parameters for the detection of each analyte in multiple reaction monitoring (MRM) mode. This involves selecting specific precursor-to-product ion transitions for each compound to ensure high selectivity.

4. Data Analysis:

-

Construct calibration curves for each analyte using the peak area ratios of the analyte to the internal standard.

-

Quantify the concentration of TMZ, MTIC, and AIC in the unknown samples by interpolating from the calibration curves.

Biological Consequences and Signaling Pathways

The ultimate cytotoxic effect of Temozolomide is mediated by the methyldiazonium cation, which methylates DNA, primarily at the O6 and N7 positions of guanine (B1146940) and the N3 position of adenine[2]. The O6-methylguanine (O6-MeG) lesion is the most cytotoxic, as it leads to mispairing with thymine (B56734) during DNA replication.

This DNA damage triggers a cascade of cellular responses, primarily the DNA Damage Response (DDR) pathway. In cells with a functional mismatch repair (MMR) system, the O6-MeG:T mispair is recognized, leading to futile cycles of repair that result in DNA double-strand breaks (DSBs). These DSBs activate key signaling kinases such as ATR and CHK1[7][8]. Activation of the ATR-CHK1 axis leads to cell cycle arrest, typically at the G2/M phase, and can ultimately induce apoptosis or cellular senescence[7][8][9]. The tumor suppressor protein p53 can also be activated in response to this DNA damage, further contributing to apoptosis[9].

Figure 3: Key signaling pathways activated by Temozolomide-induced DNA damage.

Conclusion

The spontaneous conversion of Temozolomide at physiological pH is a finely tuned chemical process that is fundamental to its anticancer activity. Understanding the kinetics and the pathway of this conversion, as well as the subsequent cellular responses, is crucial for optimizing its therapeutic use and for the development of novel drug delivery strategies and combination therapies. The experimental protocols provided herein offer a framework for researchers to further investigate the properties of this important chemotherapeutic agent.

References

- 1. Approaching Sites of Action of Temozolomide for Pharmacological and Clinical Studies in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. estudogeral.uc.pt [estudogeral.uc.pt]

- 4. turkjps.org [turkjps.org]

- 5. Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to DNA Methylation by Temozolomide's Active Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temozolomide (B1682018) (TMZ) is a pivotal oral alkylating agent in the treatment of glioblastoma and other malignant gliomas. Its therapeutic efficacy is contingent upon its ability to methylate DNA, a process initiated by its conversion to an active metabolite. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning TMZ-induced DNA methylation, the resultant cytotoxic lesions, and the cellular responses they trigger. Detailed experimental protocols for studying these effects are also presented to facilitate further research in this critical area of oncology drug development.

Metabolic Activation of Temozolomide

Temozolomide is a prodrug that requires non-enzymatic chemical conversion to its active form.[1][2][3] Under physiological pH conditions (pH > 7), TMZ undergoes spontaneous hydrolysis to form the active metabolite, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC).[1][2][3][4] MTIC is an unstable intermediate that further decomposes to release a highly reactive methyldiazonium cation. This cation is the ultimate alkylating species responsible for transferring a methyl group to DNA.[5] The lipophilic nature of TMZ allows it to cross the blood-brain barrier, where it is then converted to the active MTIC locally in the brain.[2][3][4]

Caption: Metabolic activation pathway of Temozolomide (TMZ) to its ultimate DNA methylating agent.

DNA Methylation by the Active Metabolite

The methyldiazonium cation generated from MTIC is a potent electrophile that methylates DNA at several nucleophilic sites on purine (B94841) bases. The primary targets for methylation are the N7 position of guanine, the O6 position of guanine, and the N3 position of adenine.[4][6][7]

The relative abundance of these adducts varies, with N7-methylguanine being the most prevalent, followed by N3-methyladenine, and O6-methylguanine being the least common but most cytotoxic lesion.[5][6][7][8]